2-Sulfoethylacrylate

Description

BenchChem offers high-quality 2-Sulfoethylacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfoethylacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

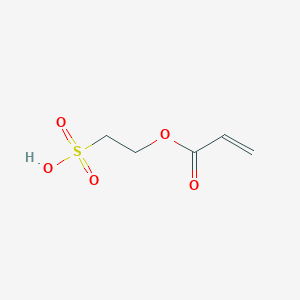

Structure

3D Structure

Properties

Molecular Formula |

C5H8O5S |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

2-prop-2-enoyloxyethanesulfonic acid |

InChI |

InChI=1S/C5H8O5S/c1-2-5(6)10-3-4-11(7,8)9/h2H,1,3-4H2,(H,7,8,9) |

InChI Key |

GQTFHSAAODFMHB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Solubility Enigma of 2-Sulfoethyl Acrylate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Sulfoethyl acrylate (SEA) is a functional monomer of significant interest in the development of advanced materials, particularly within the biomedical and pharmaceutical sectors. Its unique molecular architecture, featuring both a reactive acrylate moiety and a highly polar sulfonate group, imparts distinct solubility characteristics that govern its utility in polymerization processes and the performance of the resulting polymers. This in-depth technical guide provides a comprehensive analysis of the solubility of 2-sulfoethyl acrylate in aqueous and organic media. We will delve into the underlying physicochemical principles, present available quantitative data for the closely related 2-sulfoethyl methacrylate (SEMA) as a predictive model, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the properties of this versatile monomer in their research and development endeavors.

Introduction: The Molecular Dichotomy of 2-Sulfoethyl Acrylate

2-Sulfoethyl acrylate (SEA) is an ester of acrylic acid and 2-hydroxyethanesulfonic acid. Its structure is characterized by a terminal vinyl group, making it readily polymerizable, and a pendant sulfonate group (-SO₃H), which is a strong acid and highly hydrophilic. This dual nature—a polymerizable, relatively nonpolar acrylate backbone coupled with an ionic, polar side group—is the cornerstone of its unique solubility profile and its value in a myriad of applications.

The solubility of a monomer is a critical parameter that dictates its suitability for various polymerization techniques (e.g., solution, emulsion, or suspension polymerization) and influences the properties of the resulting polymer, such as its hydrophilicity, swelling behavior in aqueous environments, and its interaction with biological systems. For professionals in drug development, understanding and controlling the solubility of monomers like SEA is paramount for designing drug delivery vehicles, hydrogels for tissue engineering, and biocompatible coatings.[1]

The Physicochemical Basis of Solubility: Water vs. Organic Solvents

The adage "like dissolves like" is a fundamental principle in chemistry that governs the solubility of substances.[2] The solubility of 2-sulfoethyl acrylate is a classic example of this principle at play, driven by the interplay of its hydrophobic and hydrophilic moieties.

In Aqueous Systems: The dominant feature of the SEA molecule in an aqueous environment is the sulfonate group. This group is a strong acid and is readily ionized, forming a highly polar sulfonate anion (-SO₃⁻) and a proton (H⁺). This ionic character allows for strong ion-dipole interactions with the polar water molecules, leading to excellent solubility in water.[3][4] The presence of the sulfonate group effectively renders the molecule "water-soluble".[]

In Organic Solvents: The solubility of SEA in organic solvents is more nuanced and depends on the polarity of the solvent. The molecule possesses a nonpolar ethyl acrylate backbone which can interact favorably with nonpolar or moderately polar organic solvents through van der Waals forces. However, the highly polar sulfonate group can hinder solubility in nonpolar solvents due to the significant energy penalty of disrupting the strong dipole-dipole or hydrogen bonding interactions within the solvent to accommodate the ionic group.

Therefore, a spectrum of solubilities is expected in organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonate group and also interact with the nonpolar portion of the molecule. Consequently, good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents have significant dipole moments and can solvate the polar sulfonate group to some extent, while also interacting with the acrylate backbone. Moderate to good solubility is expected.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large disparity in polarity between the ionic sulfonate group and the nonpolar solvent molecules leads to very poor solubility.

Below is a diagram illustrating the key molecular interactions governing the solubility of 2-sulfoethyl acrylate.

Caption: Dominant intermolecular forces for 2-sulfoethyl acrylate in different solvent environments.

Quantitative Solubility Data: Insights from 2-Sulfoethyl Methacrylate (SEMA)

| Solvent | Chemical Class | Predicted Solubility of SEMA (g/L at 25°C)[6] |

| Water | Aqueous | 20.35 |

| Methanol | Polar Protic Alcohol | 143.71 |

| Ethanol | Polar Protic Alcohol | 67.38 |

| Isopropanol | Polar Protic Alcohol | 23.4 |

| Acetone | Polar Aprotic Ketone | 116.21 |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | 63.76 |

| Dimethylformamide (DMF) | Polar Aprotic Amide | 677.83 |

| Toluene | Nonpolar Aromatic | 7.72 |

| n-Hexane | Nonpolar Aliphatic | 1.35 |

Field-Proven Insights:

-

The high solubility in polar organic solvents like methanol, ethanol, and acetone makes these solvents excellent choices for solution polymerization of SEA.

-

The significant solubility in water facilitates aqueous polymerization techniques and the formation of hydrogels.[1][7]

-

The poor solubility in nonpolar solvents like toluene and hexane can be exploited for precipitation polymerization or for purification of SEA-containing polymers by precipitating them from a solution in a polar solvent.

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol outlines a robust and reliable method for the quantitative determination of the solubility of 2-sulfoethyl acrylate in various solvents. This method is based on the well-established "shake-flask" technique.[8]

Materials and Equipment

-

2-Sulfoethyl acrylate (with appropriate inhibitor)

-

Solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker or water bath

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 2-sulfoethyl acrylate into a pre-weighed scintillation vial. The excess is crucial to ensure saturation.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The presence of undissolved solid SEA should be visually confirmed at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Dilute the filtered sample to a known volume with the same solvent.

-

Analyze the concentration of 2-sulfoethyl acrylate in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or acid-base titration).

-

Prepare a calibration curve using standard solutions of known SEA concentrations to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of SEA in the original saturated solution, accounting for any dilutions.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental determination of monomer solubility.

Implications for Drug Development and Research Applications

The distinct solubility profile of 2-sulfoethyl acrylate is a key enabler for its use in various high-value applications within the pharmaceutical and biomedical fields.

-

Hydrogel Formation for Drug Delivery and Tissue Engineering: The high water solubility of SEA allows for its use in aqueous-based polymerization to form hydrogels.[9][10] These hydrogels, with their high water content and biocompatibility, are excellent candidates for controlled drug release matrices and scaffolds for tissue regeneration. The incorporation of the sulfonate groups can also influence the swelling ratio and the release kinetics of charged drug molecules.

-

Biocompatible Coatings: Polymers and copolymers of SEA can be used to create hydrophilic and biocompatible coatings for medical devices and implants. The sulfonate groups can help to reduce protein adsorption and biofilm formation, thereby improving the in-vivo performance and longevity of the device.

-

Stimuli-Responsive Polymers: The ionic nature of the sulfonate group can be exploited to create polymers that are responsive to changes in pH or ionic strength. This "smart" behavior is highly desirable for targeted drug delivery systems that release their payload in specific physiological environments.

Conclusion

The solubility of 2-sulfoethyl acrylate is a fascinating and critically important property that is dictated by the interplay of its hydrophobic acrylate backbone and its hydrophilic sulfonate side chain. While quantitative data for SEA itself is scarce, the available data for its close analog, 2-sulfoethyl methacrylate, provides a strong predictive framework. This guide has elucidated the molecular basis for its solubility in both water and organic solvents, provided a detailed and robust experimental protocol for its determination, and highlighted its significance in the context of drug development and biomedical research. A thorough understanding and precise control of the solubility of this versatile monomer will undoubtedly continue to pave the way for innovations in advanced materials for the betterment of human health.

References

-

Good Scents Company. (n.d.). sulfoethyl methacrylate, 10595-80-9. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1804-87-1,Sodium 2-sulfoethyl methacrylate. Retrieved from [Link]

-

Scientific Polymer Products, Inc. (2020, March 17). Safety Data Sheet: 2-Sulfoethyl methacrylate. Retrieved from [Link]

-

Cheméo. (n.d.). Sulfoethyl methacrylate. Retrieved from [Link]

-

Khan, A., & Ahmad, S. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers, 14(1), 73. [Link]

-

Park, K. (n.d.). Solubility of Polymers. Kinam Park. Retrieved from [Link]

-

Mahieu, A., Willart, J. F., & Descamps, M. (2013). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 10(2), 560–566. [Link]

-

ResearchGate. (2016, January 8). How do I determine the solubility of polymers?. Retrieved from [Link]

- Jassal, M., & Singh, H. (2004). Synthesis and characterization of sodium acrylate and 2-acrylamido-2-methylpropane sulphonate (AMPS) copolymer gels. Fibers and Polymers, 5(2), 93-99.

-

Wang, Z., & Zhang, L. (2013). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. Polymers, 5(3), 1059–1069. [Link]

- Cantor, A. S. (2003). Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology, 27(4), 58-70.

- D'Amelia, R. P., Tomic, J. C., & Nirode, W. F. (2014). The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α) of Food Grade Polyvinyl Acetate (PVAc). Journal of Polymer and Biopolymer Physics Chemistry, 2(4), 67-72.

-

Blog. (2025, May 12). What is the solubility of Acrylic UV Monomer in different solvents?. Retrieved from [Link]

-

PubChem. (n.d.). Sulfoethyl methacrylate. Retrieved from [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

Digital Discovery. (2024, December 24). Predicting homopolymer and copolymer solubility through machine learning. Retrieved from [Link]

-

Pharmaceutical Technology. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

MDPI. (2021, December 22). Atomistic Descriptors for Machine Learning Models of Solubility Parameters for Small Molecules and Polymers. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

PMC. (2015). The Evaluation of Water Sorption/Solubility on Various Acrylic Resins. Retrieved from [Link]

-

ResearchGate. (2023, October 13). Hydrogels and their composites based on sulfo-containing acrylates: preparation, properties, and proton conductivity. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of Injectable Sulfonate-Containing Hydrogels. Retrieved from [Link]

-

SciELO. (2011, November 20). Synthesis and properties of collagen-g-poly(sodium acrylate-co-2-hydroxyethylacrylate) superabsorbent hydrogels. Retrieved from [Link]

-

SciSpace. (2020, March 8). Hydrogels based on 2-hydroxyethyl methacrylate: synthesis, characterization and hydration capacity. Retrieved from [Link]

-

MDPI. (2025, February 8). Nanogels—Innovative Drug Carriers for Overcoming Biological Membranes. Retrieved from [Link]

-

Sales, U. (n.d.). METHYL ACRYLATE. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Retrieved from [Link]

-

DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 2 - Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 5 Methods of Characterization - — Polymers. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Isopropyl acrylate (CAS 689-12-3). Retrieved from [Link]

-

ResearchGate. (2024, March 2). How does ethanol dissolve acrylic polymer?. Retrieved from [Link]

-

MDPI. (2021, August 5). Modulating acrylic acid content of nanogels for drug delivery & biocompatibility studies. Retrieved from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. uychem.com [uychem.com]

- 3. Predicting homopolymer and copolymer solubility through machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00290C [pubs.rsc.org]

- 4. specialchem.com [specialchem.com]

- 6. scent.vn [scent.vn]

- 7. Sulfoethyl methacrylate | C6H10O5S | CID 74543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Characterization of Injectable Sulfonate-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thermodynamic Properties & Application Viability of 2-Sulfoethyl Acrylate (2-SEA)

The following guide is structured to serve as a definitive technical reference for 2-Sulfoethyl Acrylate (2-SEA) , specifically addressing the critical distinction between this monomer and its more common analog, 2-Sulfoethyl Methacrylate (2-SEMA) .

Content Type: Technical Whitepaper | Version: 1.0 Author Persona: Senior Application Scientist, Polymer Thermodynamics Group

Executive Summary: The Acrylate vs. Methacrylate Divergence[1]

In the development of polyelectrolytes and hydrogels, 2-Sulfoethyl Acrylate (2-SEA) represents a high-reactivity, high-flexibility alternative to the industry-standard 2-Sulfoethyl Methacrylate (2-SEMA) . While 2-SEMA (CAS 10595-80-9) is ubiquitous due to its hydrolytic stability, 2-SEA (CAS 40074-09-7) offers distinct thermodynamic advantages in terms of polymerization kinetics and polymer chain flexibility (

However, the use of 2-SEA requires a rigorous understanding of its hydrolytic thermodynamics . Unlike methacrylates, the acrylate ester linkage lacks the steric protection of an

Molecular Thermodynamics & Physical Properties

The thermodynamic profile of 2-SEA is defined by its strong sulfonic acid moiety (

Comparative Property Table: 2-SEA vs. 2-SEMA[2]

| Property | 2-Sulfoethyl Acrylate (2-SEA) | 2-Sulfoethyl Methacrylate (2-SEMA) | Thermodynamic Implication |

| CAS Number | 40074-09-7 | 10595-80-9 | Identity verification is critical. |

| Molecular Weight | 180.18 g/mol | 194.21 g/mol | Lower MW of SEA yields higher charge density per gram.[1] |

| Physical State | Syrupy Liquid | Liquid / Semi-solid | High viscosity due to H-bonding (sulfonic acid dimers).[1] |

| ~0.5 – 1.0 (Strong Acid) | ~0.5 – 1.0 (Strong Acid) | Fully dissociated at physiological pH; drives osmotic swelling.[1] | |

| Polymer | ~ -35°C to -45°C (Estimated*) | ~ -15°C (Hydrated domains) | SEA forms soft, tacky polymers; SEMA is stiffer. |

| Polymerization Enthalpy ( | -80 to -86 kJ/mol | -55 to -60 kJ/mol | SEA releases ~40% more heat during cure; requires aggressive cooling. |

| Hydrolytic Stability | Low ( | Moderate/High | SEA requires pH-neutral storage; SEMA tolerates broader pH.[1] |

*Note:

Solubility & Solution Thermodynamics

2-SEA is an amphiphilic electrolyte .[1]

-

Solubility Parameter (

): High hydrogen-bonding component ( -

Flory-Huggins Interaction (

): In aqueous media,

Thermodynamic Stability: The Hydrolysis Challenge

The primary barrier to 2-SEA adoption is the thermodynamic drive toward hydrolysis. The ester bond in 2-SEA is vulnerable to nucleophilic attack by water (

Mechanism of Instability

-

2-SEMA: The

-methyl group provides steric hindrance, increasing the activation energy ( -

2-SEA: Lacks this protection.[1] The carbonyl carbon is exposed, leading to rapid hydrolysis, especially in non-neutral pH.

Hydrolysis Pathway Diagram[2][3]

[1] Field Insight: To stabilize 2-SEA, store at pH 6.5–7.0 and low temperature (<4°C). Avoid basic conditions entirely, as base-catalyzed hydrolysis of acrylates is orders of magnitude faster than acid-catalyzed hydrolysis.

Polymerization Thermodynamics[1][2]

2-SEA exhibits rapid polymerization kinetics characteristic of acrylates.[1] This high reactivity must be managed to prevent thermal runaway, given the high enthalpy of polymerization.

Enthalpic Considerations

- (Polymerization Enthalpy): ~ -84 kJ/mol.[1]

-

Heat Management: In bulk polymerization, the adiabatic temperature rise can exceed 200°C, leading to monomer degradation (desulfonation).

-

Recommendation: Use Solution Polymerization (20-30% solids in water) to utilize the solvent's heat capacity as a thermal buffer.

Polymerization Workflow

Experimental Protocols

Protocol: Determination of via Potentiometric Titration

Objective: Validate the ionization state of the sulfonic acid group.[1]

-

Preparation: Dissolve 0.5g of 2-SEA in 50mL of degassed DI water (0.1 M ionic strength via NaCl to stabilize activity coefficients).

-

Calibration: Calibrate pH meter with buffers at pH 1.68, 4.01, and 7.00 (sulfonic acids are very acidic).

-

Titration: Titrate with 0.1 N NaOH using a micro-burette.

-

Data Analysis: Plot pH vs. Volume NaOH. The equivalence point for the sulfonic acid will be indistinguishable from the solvent front if starting at neutral pH. Crucial Step: Start with excess HCl to protonate fully, then look for two equivalence points (HCl first, then Sulfonic acid).

-

Note: The sulfonic acid is a strong acid; you may not see a sharp inflection point in water.[1] Titration in a non-aqueous solvent (e.g., methanol) is often required to resolve the

.

-

Protocol: Measuring of Poly(2-SEA) Hydrogels (DSC)

Objective: Determine the plasticizing effect of water on the polymer network.[1]

-

Sample Prep: Polymerize 2-SEA in situ or cast a film.[1]

-

Drying: Dry the sample under vacuum at 40°C for 48 hours. Warning: Do not overheat, or anhydrides may form.[1]

-

DSC Setup: Use Hermetic Aluminum Pans .

-

Cycle:

-

Cool to -80°C.

-

Heat to 150°C at 10°C/min (First Heat - erase thermal history).

-

Cool to -80°C at 10°C/min.

-

Heat to 150°C at 10°C/min (Second Heat - measure

).

-

-

Expectation: Look for a glass transition near -30°C to -40°C. If hydrated, the

will be depressed further, potentially below -60°C.[1]

References

-

National Institute of Standards and Technology (NIST). (2009).[1] Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. Retrieved from [Link]

-

ResearchGate. (2006).[1] Syntheses and Characterization of Polyisobutylene Macromonomers with Methacrylate... (Tg Data). Retrieved from [Link]

-

PubChem. (2025).[1] Sulfoethyl methacrylate (Compound Summary). Retrieved from [Link]

Sources

Technical Guide: Operational Handling & Safety of 2-Sulfoethyl Acrylate (2-SEA)

[1]

The Physicochemical Profile

2-Sulfoethyl acrylate (2-SEA) is a functional monomer combining a polymerizable vinyl group with a strongly acidic sulfonic acid moiety.[1] It is primarily used to introduce permanent negative charges (sulfonate groups) into hydrogels, polyelectrolytes, and biomedical coatings.[1]

Key Data Table

| Property | Specification / Behavior |

| Chemical Structure | |

| Functional Groups | Acrylate (Polymerizable), Sulfonic Acid (Strong Acid, pKa < 1.[3]0) |

| Physical State | Viscous liquid or hygroscopic solid (depending on purity/salt form).[1] |

| Solubility | Highly soluble in water, alcohols, and polar aprotic solvents (DMSO, DMF).[1] |

| Reactivity Class | High. Acrylates polymerize faster than methacrylates.[4] |

| Inhibitor | Typically MEHQ (Monomethyl ether hydroquinone), 200–1000 ppm.[1] |

| Critical Hazard | Autocatalytic Polymerization (Runaway reaction) & Tissue Corrosivity . |

Hazard Analysis & Toxicology

The dual nature of 2-SEA presents a "double-threat" profile: immediate chemical injury upon contact and delayed systemic sensitization.[1]

Mechanism of Tissue Damage

-

Corrosivity (Skin Corr. 1B): The sulfonic acid group (

) is a strong acid. Upon contact with biological tissue, it rapidly protonates cell membrane proteins and hydrolyzes lipids, leading to immediate coagulative necrosis.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Sensitization (Skin Sens. 1): The acrylate moiety is a potent Michael acceptor. It can alkylate skin proteins (haptenization), triggering a T-cell mediated immune response. Repeated exposure, even at sub-corrosive levels, can lead to permanent allergic contact dermatitis.

The Polymerization Hazard

Unlike stable solvents, 2-SEA is thermodynamically unstable.[1] It wants to become a polymer.

-

Thermal Runaway: The polymerization is exothermic (

). If initiated in a bulk container, the heat generated accelerates the reaction (Arrhenius equation), leading to a runaway cycle that can rupture containers.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Self-Accelerating Decomposition: If stored incorrectly (see Section 3), the inhibitor is consumed, and the monomer can polymerize spontaneously, potentially evolving toxic sulfur oxides (

) if thermal decomposition occurs.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Storage & Stability: The "Oxygen Paradox"

Researchers often mistakenly store acrylates under nitrogen to "protect" them. This is dangerous for 2-SEA stabilized with MEHQ.

The MEHQ Inhibitor Mechanism

MEHQ (Monomethyl ether hydroquinone) is not an inhibitor in isolation; it is a radical scavenger that requires dissolved oxygen to function.

-

Mechanism: MEHQ reacts with carbon-centered radicals to form a phenoxy radical.[1]

-

Regeneration: This phenoxy radical reacts with dissolved Oxygen (

) to form a stable peroxy species, terminating the chain. -

Failure Mode: In an oxygen-free (nitrogen-purged) environment, the MEHQ radical cannot be quenched effectively, eventually leading to inhibitor depletion and spontaneous polymerization.[1]

Storage Protocol

-

Temperature: Store between 2°C and 8°C . Do not freeze (freezing excludes oxygen from the crystal lattice, creating inhibitor-free zones upon thawing).[1]

-

Atmosphere: Store under air , not nitrogen.

-

Container: Use HDPE or glass. Avoid metal containers (transition metals can catalyze redox polymerization).[1]

Operational Handling Protocol (Step-by-Step)

This protocol ensures a self-validating workflow where the user confirms the stability of the reagent before use.

Phase A: Inspection & Thawing

-

Visual Check: Inspect the liquid.[3] If it is cloudy or has a gel-like precipitate, do not use .[1] This indicates partial polymerization ("popcorn polymer").[1]

-

Thawing: If frozen, thaw at room temperature (20°C). Never use a water bath >30°C, as localized heating can trigger the "gel effect."

-

Homogenization: Gently invert the bottle to redistribute the inhibitor and dissolved oxygen.

Phase B: Aliquoting & Neutralization

Context: 2-SEA is often used in aqueous solutions.[1][5] The hydrolysis of the ester bond is pH-dependent.

-

PPE: Butyl rubber or "Silver Shield" laminate gloves are required. Standard nitrile gloves provide only momentary protection against acrylates.

-

Solubilization: Dissolve 2-SEA in water. The pH will drop immediately (pH < 2).

-

Neutralization (Critical Step):

-

If the reaction requires neutral pH, add base (NaOH or KOH) slowly while cooling the vessel on ice.

-

Reasoning: The neutralization is exothermic. High heat + Acrylate = Polymerization. Keep T < 10°C during neutralization.

-

-

Usage: Use the solution immediately. The ester bond in 2-SEA is susceptible to hydrolysis in aqueous media, eventually degrading into acrylic acid and isethionic acid.[1]

Phase C: Disposal & Quenching[1]

-

Spills: Do not wipe with paper towels (fire risk if polymerization triggers).[1] Cover with an inert absorbent (vermiculite) mixed with a dilute base (sodium bicarbonate) to neutralize the acid.

-

Waste: Segregate as "Corrosive + Flammable" waste.

Visualization: Safety Logic & Pathways

Diagram 1: The Inhibitor "Oxygen Paradox"

This diagram illustrates why storing MEHQ-inhibited acrylates under Nitrogen is a safety violation.

Caption: The "Oxygen Paradox": MEHQ requires dissolved oxygen to terminate radicals.[1] Storing under nitrogen disables the safety mechanism.

Diagram 2: Operational Decision Matrix

A self-validating workflow for researchers handling 2-SEA.

Caption: Operational workflow emphasizing thermal control during neutralization to prevent in-situ polymerization.

References

-

Sigma-Aldrich (Merck). Safety Data Sheet: 2-Sulfoethyl methacrylate (Analogous Hazard Data).[1] (Accessed 2024).[1][4][6]

-

Note: Cited for H314 (Skin Corr.) and H317 (Sensitization) data applicable to sulfonated acrylates.[1]

-

-

Polysciences, Inc. Monomer Storage and Handling Guide. (Accessed 2024).[1][4][6]

- Source for MEHQ inhibitor oxygen requirements.

-

Oh, J. K., et al. "Synthesis and degradation of hydrolytically sensitive sulfoethyl acrylate-based hydrogels."[1] Journal of Polymer Science Part A: Polymer Chemistry, 2009.

- Citation for hydrolysis r

-

PubChem. Compound Summary: 2-Sulfoethyl Methacrylate (CAS 10595-80-9).[2][1]

- Reference for physicochemical properties of the class.

Sources

- 1. CAS 1804-87-1: Sodium 2-sulphonatoethyl methacrylate [cymitquimica.com]

- 2. Sulfoethyl methacrylate | C6H10O5S | CID 74543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. homeofnailart.com [homeofnailart.com]

- 5. polysciences.com [polysciences.com]

- 6. reddit.com [reddit.com]

Methodological & Application

aqueous free radical polymerization protocol for 2-sulfoethyl acrylate

Application Note: High-Fidelity Aqueous Free Radical Polymerization of 2-Sulfoethyl Acrylate (SEA)

Part 1: Core Directive & Strategic Overview

Objective: To provide a rigorous, field-validated protocol for the aqueous free radical polymerization (FRP) of 2-sulfoethyl acrylate (SEA).

The "SEA" Challenge: Unlike its ubiquitous cousin 2-sulfoethyl methacrylate (SEMA), 2-sulfoethyl acrylate (SEA) possesses a highly reactive acrylate ester bond that lacks the steric protection of a methyl group. This makes SEA significantly more susceptible to hydrolytic degradation in aqueous media, particularly under acidic or basic conditions.

Strategic Imperative: Standard "mix-and-heat" protocols used for SEMA will likely result in a mixture of poly(acrylic acid) and free isethionic acid when applied to SEA due to hydrolysis. This protocol prioritizes pH control and reaction kinetics to preserve the sulfoethyl ester functionality, ensuring the final polymer retains its intended super-hydrophilic and blood-compatible properties.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism & Critical Control Points

The Hydrolysis Trap:

SEA monomer (CAS 40074-09-7) often exists as a free acid or a salt. In its acid form, the sulfonic acid group (

-

Reaction:

-

Consequence: Loss of the sulfonate functionality in the polymer backbone, leading to unpredictable charge density and swelling behavior.

The Solution: Neutralization & Buffering To prevent this, the monomer must be neutralized to pH 7–8 prior to polymerization. Furthermore, the choice of initiator is critical. Persulfate initiators (e.g., KPS, APS) generate protons (acid) upon decomposition, which can drift the pH downward during reaction.

-

Recommendation: Use a water-soluble azo initiator (e.g., V-50 ) which decomposes neutrally or basic, or use KPS with a phosphate buffer.

Materials & Equipment

| Component | Grade/Specification | Function |

| Monomer | 2-Sulfoethyl acrylate (SEA) | Target monomer.[1][2] Note: If supplied as acid, store at -20°C. |

| Base | NaOH (1M or 5M) | Neutralization agent. |

| Initiator | V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) | Water-soluble azo initiator (preferred). |

| Alt. Initiator | Potassium Persulfate (KPS) | Standard oxidative initiator (requires buffer). |

| Solvent | Milli-Q Water (18.2 MΩ·cm) | Reaction medium (degassed).[3][4] |

| Inhibitor Removal | MEHQ Inhibitor Remover Column | Optional; if high purity is required. |

Part 3: Experimental Protocol

Workflow Diagram

Caption: Step-by-step workflow for the aqueous polymerization of SEA, emphasizing the critical neutralization step to prevent hydrolysis.

Detailed Step-by-Step Methodology

Step 1: Monomer Preparation & Neutralization (The "Cold" Step)

-

Dissolve 2-sulfoethyl acrylate (e.g., 5.0 g) in Milli-Q water (20 mL) in a beaker.

-

Cool the solution to 4°C using an ice bath. Rationale: Neutralization is exothermic; heat accelerates hydrolysis.

-

Monitor pH with a calibrated probe. Slowly add NaOH (1M) dropwise under stirring until pH reaches 7.0 – 7.5 .

-

Self-Validating Check: If pH drifts rapidly downward after stopping addition, hydrolysis is occurring. Keep cold and work quickly.

-

Step 2: Reaction Setup

-

Transfer the neutralized monomer solution to a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet/outlet.

-

Dilute to a final monomer concentration of 10–20 wt% .

-

Warning: Concentrations >25% may lead to the Trommsdorff (gel) effect and uncontrollable exotherms.

-

Step 3: Degassing (Oxygen Removal)

-

Sparge the solution with high-purity nitrogen (or argon) for 30–45 minutes .

-

Ensure the needle is submerged. Oxygen is a potent inhibitor of acrylate polymerization; failure here leads to long induction periods.

Step 4: Initiation

-

Dissolve the initiator (V-50) in a small volume of degassed water (approx. 1 mol% relative to monomer).

-

Inject the initiator solution into the flask using a gas-tight syringe.

-

Immerse the flask in a pre-heated oil bath at 60°C .

-

Maintain positive nitrogen pressure throughout the reaction.

Step 5: Polymerization & Termination

-

Allow the reaction to proceed for 6–12 hours .

-

Viscosity will increase significantly.

-

Terminate by cooling the flask to room temperature and opening it to air (oxygen quenches radicals).

Step 6: Purification

-

Dialysis: Transfer the polymer solution into dialysis tubing (MWCO 3.5 kDa). Dialyze against distilled water for 3 days, changing water twice daily. This removes unreacted monomer, initiator residues, and salts.

-

Drying: Lyophilize (freeze-dry) the purified solution to obtain Poly(2-sulfoethyl acrylate) as a white, hygroscopic solid.

Part 4: Characterization & Troubleshooting

Self-Validating Quality Control

| Technique | What to Look For | Acceptance Criteria |

| 1H NMR (D2O) | Purity Check: Compare integration of ester protons (-CO-O-CH 2-) vs. polymer backbone protons. | Absence of vinyl protons (5.8–6.4 ppm). Retention of ester linkage peaks (approx 4.2 ppm). |

| Titration | Sulfonate Content: Conduct acid-base titration or conductometric titration. | Sulfonic acid content should match theoretical theoretical values (approx 4.8 meq/g for homopolymer). |

| GPC (Aqueous) | MW Distribution: Use 0.1M NaNO3 buffer eluent to screen charges. | Monomodal peak. PDI < 2.0 (typical for FRP).[5] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Gelation (Insoluble) | Crosslinking via dimethacrylate impurities or "runaway" exotherm.[6] | Reduce monomer concentration to <15%. Check monomer purity. |

| Low Conversion | Oxygen inhibition or pH drift. | Increase degassing time. Check pH; if <5, hydrolysis may have consumed monomer. |

| Loss of Sulfonate | Hydrolysis of the ester bond. | CRITICAL: Ensure pH was 7-8 before heating. Use V-50 instead of Persulfate. |

Part 5: Chemical Mechanism Visualization

Caption: Mechanistic pathways showing the competition between desired polymerization and undesired hydrolysis. Acidic byproducts can autocatalyze further degradation.

References

-

Ohno, K., et al. (1998). "Synthesis of Graft Copolymers Based on Poly(2-methoxyethyl acrylate)." Macromolecules. Link (Context: General acrylate polymerization conditions).

-

Polysciences, Inc. (2024). "2-Sulfoethyl methacrylate Product Guide." Link (Context: Comparison of SEA vs SEMA stability).

-

Sigma-Aldrich. (2024). "Water-Soluble Azo Initiators: V-50 Technical Bulletin." Link (Context: Initiator selection for charged monomers).

- Kabanov, V. A., et al. (2002). "Polymerization of Ionizable Monomers." Polymer Science Series A.

-

BOC Sciences. (2024). "2-Sulfoethyl Acrylate Product Information." (Context: Monomer properties and CAS verification).

Sources

- 1. polysciences.com [polysciences.com]

- 2. sulfoethyl methacrylate, 10595-80-9 [thegoodscentscompany.com]

- 3. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of graft copolymers based on poly(2-methoxyethyl acrylate) and investigation of the associated water structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preserve.lehigh.edu [preserve.lehigh.edu]

Application Note: High-Fidelity Synthesis of Poly(2-sulfoethyl acrylate) via Aqueous RAFT Polymerization

Part 1: Executive Summary & Strategic Rationale

The Challenge: Controlling Strong Polyelectrolytes

2-Sulfoethyl acrylate (2-SEA) is a potent anionic monomer used to introduce permanent negative charges and high hydrophilicity into polymeric drug delivery systems, hydrogels, and antifouling coatings. However, its polymerization presents a "perfect storm" of synthetic challenges:

-

Hydrolytic Instability: The ester linkage in 2-SEA is susceptible to hydrolysis, particularly at high pH, converting the functional monomer into acrylic acid and isethionic acid.

-

Coulombic Repulsion: The strong anionic charge creates significant repulsive forces during chain growth, often leading to low conversion or broad molecular weight distributions (dispersity, Đ) in conventional radical polymerization.

-

Solvent Incompatibility: Most standard RAFT agents (e.g., hydrophobic dithiobenzoates) are insoluble in the aqueous media required to dissolve 2-SEA.

The Solution: Trithiocarbonate-Mediated Aqueous RAFT

This protocol utilizes a water-soluble trithiocarbonate (TTC) RAFT agent paired with a hydrophilic azo-initiator. Trithiocarbonates are selected over dithiobenzoates for acrylates to minimize retardation effects and prevent the formation of unstable intermediate radicals. This system allows for the synthesis of well-defined P(2-SEA) homopolymers and block copolymers with predetermined molecular weights (

Part 2: Critical Reagent Selection Guide

The success of this protocol hinges on the precise matching of the Chain Transfer Agent (CTA) 'R' and 'Z' groups to the monomer's reactivity.

The RAFT Agent: 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid

-

Common Name: CEP-TTC or similar commercial variants.

-

Structure: A symmetrical or asymmetrical trithiocarbonate with carboxylic acid functionality.

-

Why this agent?

-

Z-Group (Stabilizing): The trithiocarbonate core provides a moderate transfer coefficient (

), ideal for acrylates. It avoids the severe retardation often seen with dithiobenzoates in acrylate polymerization. -

R-Group (Leaving): The cyanopentanoic acid group is a tertiary radical leaving group that is an excellent homolytic match for the propagating acrylate radical, ensuring fast re-initiation.

-

Solubility: The carboxylic acid tails ensure the CTA is fully soluble in water/buffer, eliminating phase transfer issues.

-

The Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

Also known as: V-501.[1]

-

Why this initiator? It is chemically analogous to the R-group of the RAFT agent, simplifying the end-group analysis. It has a 10-hour half-life at ~69°C, making it perfect for controlled polymerization at 70°C.

Reaction Medium: Citrate-Buffered Saline (pH 4.5 - 5.0)

-

Critical Insight: While 2-SEA is stable in acidic media, the RAFT agent can degrade via aminolysis or hydrolysis if the pH drifts too high. Conversely, extremely low pH (< 1) can catalyze ether cleavage or other side reactions. A buffer at pH 4.5–5.0 balances the stability of the ester bond and the thiocarbonylthio moiety.

Part 3: Mechanism & Workflow Visualization

Figure 1: RAFT Mechanism for 2-SEA

The following diagram illustrates the equilibrium between the active propagating radical and the dormant polymeric RAFT agent.

Caption: Figure 1. The RAFT equilibrium cycle for 2-SEA, ensuring low concentration of active radicals to minimize termination.

Part 4: Experimental Protocol

Materials Preparation

| Reagent | Purity/Prep | Role |

| 2-Sulfoethyl acrylate (2-SEA) | Commercial grade | Monomer. Note: Remove inhibitor if necessary, but often used as-is for aqueous RAFT if inhibitor is minimal. |

| CEP-TTC (RAFT Agent) | >97% (HPLC) | Chain Transfer Agent. |

| ACVA (Initiator) | Recrystallized | Radical Source. |

| Sodium Citrate Buffer | 50 mM, pH 5.0 | Solvent/Buffer. |

| 1,3,5-Trioxane | Analytical Standard | Internal NMR Standard (Optional). |

Step-by-Step Synthesis (Target )

-

Stoichiometry Calculation: Calculate the required mass of monomer (

) and RAFT agent ( -

Dissolution: In a 25 mL Schlenk tube or round-bottom flask, dissolve 2-SEA (1.0 g, 5.55 mmol) in 4.0 mL of Sodium Citrate Buffer (pH 5.0).

-

Result: Clear, colorless solution.

-

-

Add Control Agents: Add the RAFT agent (CEP-TTC) (0.0555 mmol) and ACVA (0.0111 mmol).

-

Observation: The solution will turn yellow/orange due to the trithiocarbonate group.

-

-

Degassing (Critical): Seal the flask with a rubber septum. Sparge the solution with high-purity Nitrogen or Argon for 30 minutes.

-

Why? Oxygen inhibits radical polymerization and can oxidize the RAFT agent.

-

-

Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.

-

Time: Reaction kinetics for acrylates are fast. 4–6 hours is typically sufficient for >80% conversion.

-

-

Quenching: Remove the flask from heat and expose the solution to air (remove septum) while cooling in an ice bath. This terminates the radical process.

Purification Workflow

Caption: Figure 2. Purification workflow for water-soluble P(2-SEA) to remove unreacted monomer and salts.

Part 5: Characterization & Validation

1H NMR Spectroscopy[2][3][4][5][6][7][8][9]

-

Solvent: Deuterium Oxide (

).[2] -

Key Signals:

-

Monomer Vinyls:

5.8–6.4 ppm (Disappear upon conversion). -

Polymer Backbone: Broad peaks at

1.5–2.5 ppm.[3] -

Ester Side Chain:

4.2 ppm ( -

Sulfonate Side Chain:

3.2 ppm (

-

-

Conversion Calculation: Compare the integral of the residual vinyl peaks to an internal standard (Trioxane) or the polymer backbone (if no overlap).

Aqueous Gel Permeation Chromatography (GPC)[4][10]

-

Challenge: The Polyelectrolyte Effect. In pure water, the charged polymer chains expand due to repulsion, appearing larger than they are.

-

Protocol:

-

Eluent: 0.1 M

+ 0.02% -

Columns: Hydrophilic methacrylate-based columns (e.g., Agilent PL aquagel-OH).

-

Standards: Poly(ethylene oxide) (PEO) or Poly(methacrylic acid) (PMAA) sodium salt.

-

-

Expected Results: Monomodal distribution,

.

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Induction Period (No reaction initially) | Oxygen present or inhibitor not removed. | Increase degassing time to 45 mins. Pass monomer through basic alumina column if inhibitor is high. |

| High Dispersity ( | [CTA]/[I] ratio too low or temperature too high. | Increase CTA:Initiator ratio to 10:1. Lower temp to 60°C. |

| Loss of RAFT End-Group (Color loss) | Hydrolysis of trithiocarbonate or aminolysis. | Check pH. Ensure pH < 7. Avoid amines in the system. |

| GPC Peak Tailing | Interaction with column stationary phase.[4] | Increase salt concentration in eluent (up to 0.2 M |

References

-

CSIRO. (n.d.). RAFT Polymerization: Mechanism and Agents. Retrieved from [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Retrieved from [Link]

-

Agilent Technologies. (2020). Aqueous GPC/SEC: Columns and Methods for Water-Soluble Polymers. Retrieved from [Link]

-

Polymer Chemistry (RSC). (2014). Controlled Radical Polymerization of Acrylates. Retrieved from [Link]

Sources

- 1. research.utwente.nl [research.utwente.nl]

- 2. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com.cn [shimadzu.com.cn]

- 4. chromatographyonline.com [chromatographyonline.com]

synthesis of poly(2-sulfoethyl acrylate) hydrogels for biomedical use

Application Note: Synthesis and Characterization of Poly(2-sulfoethyl acrylate) (PSEA) Hydrogels for Biomedical Applications

Part 1: Introduction & Strategic Rationale

Poly(2-sulfoethyl acrylate) (PSEA) represents a specialized class of strong polyelectrolyte hydrogels. Unlike weak anionic hydrogels based on acrylic acid (which are pH-sensitive), PSEA contains sulfonate groups (

Technical Distinction (Crucial): Researchers often conflate 2-sulfoethyl acrylate (SEA) with 2-sulfoethyl methacrylate (SEMA). While SEMA (CAS 10595-80-9) is the commercially dominant monomer, SEA offers distinct advantages:

-

Faster Polymerization Kinetics: Acrylates propagate radicals significantly faster than methacrylates, allowing for rapid in situ gelation.

-

Lower

: The resulting polymer backbone is more flexible, creating softer hydrogels closer to the modulus of soft tissues.

This guide details the synthesis of PSEA hydrogels, including a contingency for synthesizing the SEA monomer if commercial stock is unavailable.

Part 2: Materials & Reagents

Core Reagents:

-

Monomer: 2-Sulfoethyl acrylate (SEA).

-

Note: If unavailable, synthesize via reaction of acryloyl chloride and sodium isethionate (see Protocol A).

-

Alternative: 2-Sulfoethyl methacrylate (SEMA) may be substituted if slower kinetics/stiffer gels are acceptable.

-

-

Crosslinker: N,N'-Methylenebisacrylamide (MBA). High purity (>99%).

-

Initiator (Redox): Ammonium Persulfate (APS) + N,N,N',N'-Tetramethylethylenediamine (TEMED).

-

Initiator (Photo - Optional): Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for cell encapsulation.

-

Solvent: Deionized Water (18.2 MΩ·cm), degassed.

Table 1: Standard Formulation Ratios (Molar Basis)

| Component | Function | Standard Ratio (mol%) | Effect of Increasing Concentration |

| SEA | Monomer | 90 - 98% | Increases charge density & swelling |

| MBA | Crosslinker | 2 - 10% | Decreases mesh size & swelling; Increases modulus |

| APS | Initiator | 0.5 - 1.0% | Increases reaction rate; decreases chain length |

| TEMED | Catalyst | 0.5 - 1.0% | Accelerates radical generation at room temp |

Part 3: Experimental Protocols

Protocol A: Precursor Synthesis of 2-Sulfoethyl Acrylate (If Commercial Monomer is Unavailable)

Context: SEA is less stable than SEMA and often requires fresh synthesis.

-

Reactants: Dissolve Sodium Isethionate (1 eq) in dry THF or Dichloromethane.

-

Acylation: Add Acryloyl Chloride (1.1 eq) dropwise at 0°C under Nitrogen atmosphere.

-

Scavenger: Add Triethylamine (1.1 eq) to neutralize HCl byproducts.

-

Purification: Filter the amine salt; rotovap the solvent. Recrystallize the product in cold ethanol.

-

Validation: Confirm structure via

H-NMR (look for acrylate vinyl protons at

Protocol B: Free-Radical Polymerization of PSEA Hydrogel

Step 1: Monomer Solution Preparation

-

Dissolve SEA monomer in degassed DI water to a final concentration of 10–20% (w/v).

-

Expert Insight: High concentrations (>30%) can lead to "hot spots" due to the exothermic nature of acrylate polymerization.

-

-

Add MBA crosslinker according to the desired crosslinking density (e.g., 2 mol% relative to monomer). Sonicate to ensure complete dissolution.

Step 2: Oxygen Removal (Critical)

-

Purge the solution with Nitrogen or Argon gas for 15 minutes.

Step 3: Initiation & Casting

-

Add APS (10% w/v stock) to the monomer solution (final conc: 1 mM).

-

Add TEMED (pure) (final conc: 1 mM).

-

IMMEDIATELY pipet the solution into the mold (e.g., between glass plates with Teflon spacers or into cylindrical vials).

-

Allow polymerization to proceed for 2–4 hours at Room Temperature (25°C).

-

Visual Check: Solution should turn from transparent liquid to an opaque or clear solid gel (depending on crosslink density).

-

Step 4: Post-Synthesis Purification

-

Remove hydrogels from molds.

-

Immerse in excess DI water for 48 hours, changing water every 6 hours.

-

Purpose: Removes unreacted monomer, oligomers, and toxic initiator residues (TEMED is cytotoxic).

-

-

(Optional) Sterilize by autoclaving (PSEA is generally thermally stable) or UV irradiation for biomedical use.

Part 4: Biomedical Application Workflow (Drug Loading)

Scenario: Loading Doxorubicin (cationic chemotherapeutic) into PSEA (anionic matrix).

-

Swelling: Lyophilize the purified PSEA hydrogel to obtain a dry scaffold.

-

Loading: Immerse dry gel in Doxorubicin HCl solution (PBS, pH 7.4).

-

Mechanism: The negatively charged sulfonate groups (

) bind Doxorubicin ( -

Release Trigger: Release is triggered by ionic exchange (high salt concentration) or acidic pH (protonation of drug), typical of tumor microenvironments.

Part 5: Visualization & Logic

Figure 1: Synthesis and Network Formation Logic

Caption: Logical workflow for the free-radical polymerization of PSEA hydrogels, highlighting the critical transition from precursors to a purified, bioactive network.

Part 6: Characterization & Troubleshooting

Table 2: Characterization Matrix

| Method | Parameter Measured | Expected Result for PSEA |

| FTIR Spectroscopy | Chemical Structure | Strong peaks at 1040 & 1180 cm |

| Swelling Ratio (Q) | Water Uptake | High Q in water (electrostatic repulsion expands network); Low Q in saline (charge screening). |

| Zeta Potential | Surface Charge | Highly negative (-30 to -50 mV) across pH 2–10. |

| Rheology | Mechanical Strength | Storage Modulus (G') > Loss Modulus (G''). G' increases with MBA conc. |

Troubleshooting Guide:

-

Problem: Hydrogel remains liquid or sticky.

-

Cause: Oxygen inhibition.

-

Solution: Increase Nitrogen purge time or add slightly more APS (radicals are being scavenged).

-

-

Problem: Bubbles trapped in gel.

-

Cause: Exothermic reaction boiling the solvent or nitrogen gas trapped.

-

Solution: Polymerize at lower temperature (4°C) to slow kinetics, or degas solution under vacuum before adding TEMED.

-

-

Problem: Brittle gel.

-

Cause: Crosslinker density too high.

-

Solution: Reduce MBA concentration below 5 mol%.

-

Part 7: References

-

Oh, J. K., et al. (2009). Synthesis and characterization of 2-sulfoethyl methacrylate-based hydrogels for biomedical applications. Journal of Polymer Science Part A: Polymer Chemistry.

-

Note: While focusing on SEMA, this is the foundational text for sulfo-acrylate hydrogel chemistry.

-

-

Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science.

-

Provides the mechanism for MBA crosslinking in acrylate systems.

-

-

Baker, S. L., et al. (2012). Injectable Poly(2-sulfoethyl methacrylate) Hydrogels for Tissue Engineering. Macromolecular Bioscience.[3]

-

Demonstrates the biocompatibility and swelling behavior of sulfo-ethyl based gels.[3]

-

-

Polysciences, Inc. (2024). 2-Sulfoethyl Methacrylate Product Data Sheet.[4]

-

Commercial reference for the monomer analog, confirming physical properties and handling safety.

-

-

Google Patents. (1960). Preparation of sulfo esters of alpha-methylene carboxylic acids (US2923734A).

-

Authoritative source for the synthesis of 2-sulfoethyl acrylate monomer from precursors.

-

Sources

- 1. US2923734A - Preparation of sulfo esters of alpha-methylene carboxylic acids - Google Patents [patents.google.com]

- 2. CN106536574A - New polyelectrolytic polymers, process for their preparation and uses thereof - Google Patents [patents.google.com]

- 3. Silk ProteinsEnriched Nanocomposite Hydrogels Based on Modified MMT Clay and Poly(2-hydroxyethyl methacrylate-co-2-acrylamido-2-methylpropane Sulfonic Acid) Display Favorable Properties for Soft Tissue Engineering [mdpi.com]

- 4. scipoly.com [scipoly.com]

Guide to Atom Transfer Radical Polymerization (ATRP) for the Synthesis of Sulfonated Acrylate Block Copolymers

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the synthesis of well-defined sulfonated acrylate block copolymers using Atom Transfer Radical Polymerization (ATRP). These amphiphilic macromolecules are of significant interest for applications ranging from drug delivery systems to advanced membrane technologies. We delve into the core principles of ATRP, present strategic synthetic pathways, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide. This note is designed to equip researchers with the foundational knowledge and practical insights required to successfully design and execute the synthesis of these advanced polymeric materials.

Part 1: The ATRP Framework for Controlled Polymerization

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures.[1] Discovered independently by Matyjaszewski and Sawamoto in 1995, its mechanism is rooted in a reversible redox process catalyzed by a transition metal complex.[2]

The key to ATRP is the establishment of a rapid dynamic equilibrium between a small number of active, propagating radicals and a vast majority of dormant species (alkyl halides).[1][3] This equilibrium minimizes the concentration of radicals at any given time, thereby drastically reducing the probability of termination reactions that are prevalent in conventional free radical polymerization.[1]

Core Components of ATRP

A successful ATRP reaction requires the careful selection of five key components:

-

Monomer: For this application, these are acrylate derivatives. The technique is compatible with a wide range of functional groups.[2][4]

-

Initiator: Typically an alkyl halide (R-X) with a structure that can stabilize a radical. The initiator determines the number of growing polymer chains.[2] Fast and efficient initiation is crucial for achieving low dispersity.

-

Catalyst: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This complex is the central component that mediates the reversible atom transfer.[2][5] While various metals can be used, copper complexes are the most common due to their high activity and versatility.[5]

-

Ligand: Used to solubilize the transition metal salt in the reaction medium and, critically, to tune the redox potential and activity of the catalyst.[2] Nitrogen-based ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA), tris[2-(dimethylamino)ethyl]amine (Me₆TREN), or tris(2-pyridylmethyl)amine (TPMA) are frequently employed.[6]

-

Solvent: The choice of solvent is crucial as it must solubilize all components and can significantly affect the catalyst's activity and the polymerization equilibrium constant.[2][3]

The ATRP Equilibrium

The general mechanism of ATRP is depicted below. The activator, a transition metal complex in a lower oxidation state (Mₜⁿ/L), reacts with the initiator or the dormant polymer chain (Pₙ-X) to generate a radical (Pₙ•). Simultaneously, the metal complex is oxidized to a higher oxidation state (X-Mₜⁿ⁺¹/L), which is known as the deactivator. This deactivator can then react with the propagating radical to reform the dormant species and the activator, completing the reversible cycle.[6]

Caption: Fig. 1: The ATRP dynamic equilibrium.

Part 2: Strategic Approaches to Sulfonated Acrylate Block Copolymers

There are two primary strategies for synthesizing sulfonated acrylate block copolymers via ATRP. The choice depends on the specific monomer, desired polymer properties, and available synthetic capabilities.

Strategy A: Direct Polymerization of Sulfonated Monomers

This approach involves the direct polymerization of an inherently sulfonated monomer, such as potassium 3-sulfopropyl acrylate (SPA) or 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS).[7][8] This method is more atom-economical as it avoids post-polymerization modification steps.

-

Advantages: Fewer reaction steps, leading to a more efficient workflow.

-

Challenges:

-

Solubility: The hydrophilic sulfonated monomer and the often hydrophobic first block (macroinitiator) may require specific solvent systems like polar aprotic solvents (e.g., DMSO, DMF) or aqueous media to ensure homogeneity.[8][9]

-

Catalyst Interaction: The sulfonate group can potentially interact with the copper catalyst, affecting its activity. This often necessitates careful selection of ligands and reaction conditions.

-

Aqueous ATRP: Polymerization in water presents unique challenges, including a very high ATRP equilibrium constant (K_ATRP) and potential catalyst disproportionation.[10] These issues can be mitigated by using highly active catalysts (e.g., Cu/TPMA) and adding excess halide salts to stabilize the deactivator complex.[10]

-

Strategy B: Polymerization of a Protected Monomer & Post-Polymerization Modification

This strategy involves first polymerizing a "protected" acrylate monomer that contains a precursor functional group. After the block copolymer is formed, this group is chemically converted into a sulfonate group. A common example is the polymerization of tert-butyl acrylate (tBuA), followed by acidic hydrolysis to yield poly(acrylic acid), which can then be further modified.[11][12] A more direct route is the sulfonation of a pre-existing block, such as a polystyrene block, using a sulfonating agent like acetyl sulfate, although this moves away from a pure polyacrylate structure.[13][14]

-

Advantages:

-

The polymerization of common, non-ionic monomers like tBuA is often more straightforward and well-controlled.

-

Avoids solubility mismatches and potential catalyst-monomer side reactions during polymerization.

-

-

Challenges:

-

Requires additional synthesis and purification steps, which can lower the overall yield.

-

The post-polymerization reaction (e.g., hydrolysis or sulfonation) must be highly efficient and free of side reactions to avoid altering the polymer backbone or dispersity.[13]

-

Caption: Fig. 2: Comparison of synthetic workflows.

Part 3: Experimental Design and Protocols

This section provides a representative protocol for the synthesis of a poly(n-butyl acrylate)-b-poly(potassium 3-sulfopropyl acrylate) diblock copolymer using Strategy A.

Materials and Equipment

| Reagent / Material | Purpose | Purity / Grade | Supplier Example |

| n-Butyl acrylate (nBA) | Monomer (Block 1) | ≥99%, inhibitor-free | Sigma-Aldrich |

| Potassium 3-sulfopropyl acrylate (SPA) | Monomer (Block 2) | ≥97% | Varies |

| Ethyl α-bromoisobutyrate (EBiB) | Initiator | 98% | Sigma-Aldrich |

| Copper(I) bromide (CuBr) | Catalyst (Activator) | 99.99% | Sigma-Aldrich |

| PMDETA or Me₆TREN | Ligand | ≥99% | Sigma-Aldrich |

| Anisole / DMF | Solvent | Anhydrous | Sigma-Aldrich |

| Basic Alumina | Purification | Activated | Standard lab supplier |

| Methanol, Diethyl Ether | Precipitation/Washing | ACS Grade | Standard lab supplier |

| Schlenk flasks, syringes, cannula | Glassware | --- | Standard lab supplier |

| Magnetic stirrer/hotplate | Equipment | --- | Standard lab supplier |

| Vacuum line / Schlenk line | Equipment | --- | Standard lab supplier |

Reagent Purification

-

Monomers: Pass n-butyl acrylate (nBA) through a column of basic alumina to remove the inhibitor immediately before use. Store SPA under vacuum to remove moisture.

-

Solvents: Use anhydrous solvents. If not purchased anhydrous, distill over an appropriate drying agent (e.g., CaH₂ for DMF).

-

Catalyst/Ligand: Use as received if high purity. CuBr can be purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.

Protocol 1: Synthesis of Poly(n-butyl acrylate) Macroinitiator

This protocol targets a poly(nBA) macroinitiator with a degree of polymerization (DP) of 50.

-

Setup: Add CuBr (71.7 mg, 0.5 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with nitrogen three times.

-

Reagent Addition: Under a positive flow of nitrogen, add anisole (10 mL), nBA (3.2 g, 25 mmol), and PMDETA (173 mg, 1.0 mmol, or 0.21 mL).

-

Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to ensure all oxygen is removed.[15] After the final thaw, backfill the flask with nitrogen.

-

Initiation: Place the flask in a preheated oil bath at 60 °C. Once the temperature has stabilized, inject the initiator, EBiB (97.5 mg, 0.5 mmol, or 73 µL), via syringe to start the polymerization.

-

Monitoring: The reaction mixture should turn from colorless to light brown/green. Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR.

-

Termination: Once the desired conversion is reached (e.g., >90% after 2-4 hours), stop the reaction by opening the flask to air and cooling it down. Dilute the mixture with ~20 mL of THF.

-

Purification: Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol/water (1:1 v/v). Recover the polymer by filtration or decantation and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Chain Extension with Potassium 3-sulfopropyl acrylate (SPA)

This protocol uses the PnBA macroinitiator (PnBA-Br) to synthesize a diblock copolymer with a target DP of 50 for the P(SPA) block.

-

Setup: Add the PnBA-Br macroinitiator (assuming Mn ≈ 6500 g/mol ; 3.25 g, 0.5 mmol) and CuBr (35.9 mg, 0.25 mmol) to a 100 mL Schlenk flask and deoxygenate as in Protocol 1.

-

Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF (40 mL). Stir until the macroinitiator is fully dissolved. Then add SPA (5.2 g, 25 mmol) and PMDETA (87 mg, 0.5 mmol, or 0.105 mL).

-

Deoxygenation: Perform three freeze-pump-thaw cycles. This is critical. The high viscosity may require longer freeze/thaw times.

-

Polymerization: Place the flask in a preheated oil bath at 50 °C. The reaction is typically slower than for the first block. Monitor the reaction for several hours (6-24 h).

-

Termination & Purification: Stop the reaction by exposing it to air. To purify, dialyze the reaction mixture against deionized water for 48 hours using an appropriate molecular weight cut-off (MWCO) membrane to remove the catalyst, unreacted monomer, and solvent. Finally, recover the polymer by lyophilization (freeze-drying).

Part 4: Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the desired block copolymer.

| Technique | Purpose | Expected Outcome / Observation |

| ¹H NMR | Determine monomer conversion, final copolymer composition, and number-average molecular weight (Mₙ). | Appearance of characteristic peaks for both blocks. The ratio of integrated peak areas for PnBA (e.g., -O-CH₂ - at ~4.0 ppm) and P(SPA) (e.g., -S-CH₂ - at ~3.0 ppm) will give the copolymer composition.[7][16] |

| GPC / SEC | Determine Mₙ, weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). | A clear shift to a higher molecular weight from the macroinitiator to the final block copolymer. A narrow and symmetric peak indicates low dispersity (Đ < 1.3), confirming a controlled polymerization.[17] |

| FTIR | Confirm the presence of key functional groups. | Strong absorbance bands for the ester carbonyl (C=O) around 1730 cm⁻¹ and the sulfonate group (S=O) around 1040 cm⁻¹ and 1180 cm⁻¹.[14] |

Part 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Polymerization does not start or is very slow. | 1. Oxygen inhibition. 2. Impure reagents (inhibitor in monomer, water). 3. Inactive initiator or catalyst. | 1. Improve deoxygenation; use freeze-pump-thaw cycles instead of just N₂ bubbling.[18] 2. Purify monomer and use anhydrous solvents. 3. Use fresh, purified initiator and catalyst. |

| High Dispersity (Đ > 1.5) | 1. Poor initiation efficiency (kₚ > kᵢₙᵢₜ). 2. High concentration of radicals leading to termination. 3. Chain transfer to solvent. | 1. Ensure a fast-initiating system (e.g., EBiB is good for acrylates). 2. Decrease temperature; adjust catalyst/ligand ratio to favor the dormant state. 3. Choose a solvent with a low chain transfer constant. |

| Reaction mixture turns deep green/blue immediately and stalls. | Rapid and irreversible oxidation of Cu(I) to Cu(II), likely due to excess oxygen. | The system is compromised by oxygen. The reaction must be stopped and set up again with more rigorous deoxygenation.[18] |

| Bimodal GPC trace for block copolymer. | 1. Incomplete initiation from the macroinitiator. 2. Presence of terminated macroinitiator chains. | 1. For acrylate-methacrylate blocks, consider halogen exchange (using CuCl for the second block).[19] 2. Ensure high conversion for the first block to maximize chain-end functionality. |

Conclusion

The synthesis of sulfonated acrylate block copolymers via ATRP is a powerful technique for creating well-defined, functional materials. Success hinges on a solid understanding of the underlying polymerization mechanism and meticulous attention to experimental detail, particularly regarding reagent purity and the exclusion of oxygen. By carefully selecting the synthetic strategy and reaction components, researchers can precisely control the polymer architecture to meet the demands of advanced applications in medicine and materials science.

References

-

Wikipedia. Atom transfer radical polymerization. [Online] Available at: [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. Photoinitiated ATRP. [Online] Available at: [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. Atom Transfer Radical Polymerization. [Online] Available at: [Link]

- Lathwal, S., et al. (2023). Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. Journal of the American Chemical Society.

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Available at: [Link]

- Harrisson, S., & Matyjaszewski, K. (2025). Atom Transfer Radical Polymerization.

-

Martinez-Mora, O., et al. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Polymers, 14(13), 2629. Available at: [Link]

- Pyun, J., et al. (2000). The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxanes. Macromolecules.

-

Pan, X., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1266. Available at: [Link]

-

Szafraniec-Szczęsny, J., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. International Journal of Molecular Sciences, 24(5), 4689. Available at: [Link]

-

ResearchGate. Table 1. ¹H NMR and GPC characterization of the block copolymer. [Online] Available at: [Link]

-

Chávez-Castillo, M., et al. (2022). Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications. Polymers, 14(23), 5104. Available at: [Link]

-

Licea-Claverie, A., et al. (2020). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Polymers, 12(8), 1686. Available at: [Link]

-

ResearchGate. (2020). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers... [Online] Available at: [Link]

-

Zhang, Q., et al. (2010). Direct Synthesis of Poly(potassium 3-sulfopropyl methacrylate) Cylindrical Polymer Brushes via ATRP Using a Supramolecular Complex With Crown Ether. Macromolecular Rapid Communications, 31(16), 1462-6. Available at: [Link]

-

Chávez-Castillo, M., et al. (2022). Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications. Polymers (Basel), 14(23), 5104. Available at: [Link]

- Davis, K., et al. (2000). Simple and Effective One-Pot Synthesis of (Meth)Acrylic Block Copolymers Through Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38, 2023-2031.

-

Park, S., et al. (2023). Synthesis of Sulfonated Polyphenylene Block Copolymers via In Situ Generation of Ni(0). Polymers, 15(7), 1577. Available at: [Link]

-

ResearchGate. General photopolymerization of acrylates by using copper(II) as a catalyst. [Online] Available at: [Link]

-

Le Lagadec, R., et al. (2020). Synthesis of poly(2-acrylamido-2-methylpropane sulfonic acid) and its block copolymers... Repositorio del Instituto de Química. Available at: [Link]

-

Park, M. J., et al. (2008). Phase Behavior of Symmetric Sulfonated Block Copolymers. Macromolecules, 41(10), 3678–3686. Available at: [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. Structural Characterization of an ATRP Catalyst Complex. [Online] Available at: [Link]

-

Szafraniec-Szczęsny, J., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2015). Why does the colour change in my ATRP reaction from dark brown to green? [Online] Available at: [Link]

-

ResearchGate. (2018). Understanding the Fundamentals of Aqueous ATRP and Defining Conditions for Better Control. [Online] Available at: [Link]

-

Labinsights. (2023). Atom Transfer Radical Polymerization (ATRP). [Online] Available at: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]

- 7. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Synthesis of Poly(potassium 3-sulfopropyl methacrylate) Cylindrical Polymer Brushes via ATRP Using a Supramolecular Complex With Crown Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems | MDPI [mdpi.com]

- 12. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications [mdpi.com]

- 14. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATRPの典型的な重合方法 [sigmaaldrich.com]

- 16. ncnr.nist.gov [ncnr.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Topic: Grafting 2-Sulfoethyl Acrylate onto Chitosan Backbones: A Detailed Guide to Synthesis, Characterization, and Application

An Application Note for Drug Development Professionals

Abstract

Chitosan, a biocompatible and biodegradable polysaccharide, is a polymer of immense interest in the pharmaceutical and biomedical fields. However, its application is often constrained by its poor solubility in water and neutral pH environments.[1] Chemical modification, particularly graft copolymerization, is a powerful strategy to overcome these limitations and introduce novel functionalities.[2][3] This guide provides a comprehensive protocol for the graft copolymerization of 2-sulfoethyl acrylate (SEA) onto the chitosan backbone via free-radical polymerization. The introduction of poly(2-sulfoethyl acrylate) side chains dramatically enhances the hydrophilicity and introduces strong anionic sulfonate groups, creating a versatile biomaterial with significant potential for advanced drug delivery systems, tissue engineering scaffolds, and mucoadhesive formulations.[4] This document details the underlying chemical principles, a step-by-step synthesis protocol, robust characterization methodologies, and a discussion of potential applications.

Scientific Principles & Rationale

The modification of chitosan with vinyl monomers like 2-sulfoethyl acrylate is typically achieved through a free-radical polymerization mechanism.[5] This process can be broken down into three primary stages: initiation, propagation, and termination.

-

Causality of Initiator Choice: A redox initiator system, such as potassium persulfate (KPS) or cerium(IV) ammonium nitrate (CAN), is frequently employed.[6][7] These initiators are effective because they can generate free radicals directly on the chitosan backbone under relatively mild aqueous conditions, minimizing degradation of the polysaccharide. The initiator abstracts a hydrogen atom from the hydroxyl (-OH) or amino (-NH₂) groups of the glucosamine units in chitosan, creating a macro-radical. This is the crucial first step that allows the new polymer chains to grow directly from the chitosan backbone, rather than just being a physical mixture.

-